Benzeneacetonitrile,4-(cyclopropylcarbonyl)-
Overview
Description
Molecular Structure Analysis
The molecular formula of Benzeneacetonitrile,4-(cyclopropylcarbonyl)- is C11H16ClNO3 . The molecular weight is 245.7026 .Physical And Chemical Properties Analysis
The boiling point of Benzeneacetonitrile,4-(cyclopropylcarbonyl)- is predicted to be 286.1±25.0 °C . The density is predicted to be 1.269±0.06 g/cm3 .Scientific Research Applications
Synthetic Applications and Chemical Reactions
- Cyanation Reagents and Synthesis : Dicyanomethylene compounds, resembling structural elements of Benzeneacetonitrile, 4-(cyclopropylcarbonyl)-, have been utilized as cyanation reagents. These compounds participate in reactions forming carbonitriles and novel dispirocyclopropane derivatives through interactions with N-aryl-2,3-dihydro-1H-benz[d,e]isoquinolines and other substrates, showcasing their utility in creating complex organic structures (Döpp, Jüschke, & Henkel, 2002).
- Multi-Component Cyclization : The compound's structural analogs have been involved in one-pot multi-component cyclization reactions to produce polysubstituted benzene derivatives. This highlights the potential of such structures in facilitating complex reactions and synthesizing new organic molecules with diverse functional groups (Yan, Song, Wang, Sun, Siemeling, & Bruhn, 2008).
- Electrosynthesis of Pyridine Derivatives : Electrosynthesis processes involving similar compounds have led to the production of substituted pyridines and dicarbonitriles, showcasing the electrochemical utility of benzeneacetonitrile derivatives in organic synthesis (Batanero, Barba, & Martín, 2002).
- Cyclopropane Derivatives Synthesis : Research has demonstrated the formation of cyclopropane compounds through photoirradiation, involving mechanisms akin to those benzeneacetonitrile derivatives might undergo, underscoring the potential for photochemical applications (Tanifuji, Huang, Shinagawa, & Kobayashi, 2003).
Material Science and Catalysis
- Polymer Precursors : Benzeneacetonitrile derivatives have been investigated as precursors for high-performance materials, such as polybenzoxazoles, indicating their significance in developing advanced polymers with desirable thermal and mechanical properties (Kim & Lee, 2001).
- Coordination Polymers : Lanthanide-containing coordination polymers constructed from molecular building blocks that share functional group similarities with benzeneacetonitrile derivatives have been reported. These materials exhibit unique structural and luminescent properties, highlighting the potential for creating novel luminescent materials (Calvez, Daiguebonne, & Guillou, 2011).
Safety And Hazards
Benzeneacetonitrile,4-(cyclopropylcarbonyl)- should be stored locked up and in a well-ventilated place. It is fatal if inhaled, toxic in contact with skin or if swallowed, and causes serious eye irritation . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
2-(chloromethyl)-4-(1-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3/c1-4-11(15-3)16-10-5-6-13(14)9(7-12)8(10)2/h5-6,11H,4,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYVCRQKOIMTJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(OC)OC1=C(C(=[N+](C=C1)[O-])CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzeneacetonitrile,4-(cyclopropylcarbonyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.